molecular formula C11H21NO B1475426 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol CAS No. 1596866-80-6

1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

Cat. No.: B1475426
CAS No.: 1596866-80-6
M. Wt: 183.29 g/mol
InChI Key: AVAJEDTYUKMFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is a synthetic organic compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . This molecule features a cyclobutanol ring core, which is a four-membered carbocycle bearing a hydroxyl group, substituted at the 1-position with a (4-methylpiperidin-1-yl)methyl functional group. This specific structure, incorporating both a piperidine and a cyclobutane ring, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with piperidine and cyclobutanol motifs are of significant interest in pharmaceutical development. Piperidine rings are a common feature in molecules designed to interact with biological systems, and cyclobutane derivatives are increasingly explored for their potential in drug design. While specific biological data for this exact compound is not widely published in the available literature, its structure suggests potential as a key synthetic intermediate or building block for the development of more complex target molecules. Researchers can utilize this compound in structure-activity relationship (SAR) studies, particularly when exploring the effect of a rigid, small-ring alcohol in conjunction with a basic nitrogen heterocycle. Such structural features are often investigated in the development of receptor ligands and enzyme inhibitors . Its primary research value lies in its use as a versatile scaffold for the synthesis of novel chemical entities for various investigative applications, including but not limited to, preclinical pharmaceutical research. This product is provided with guaranteed high purity and is intended for use in a controlled laboratory setting by qualified research personnel. It is strictly For Research Use Only and is not intended for human consumption, diagnostic, or therapeutic use of any kind.

Properties

IUPAC Name

1-[(4-methylpiperidin-1-yl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-10-3-7-12(8-4-10)9-11(13)5-2-6-11/h10,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAJEDTYUKMFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol, a synthetic organic compound, has garnered attention for its potential biological activities. The compound's unique structure, characterized by a cyclobutane ring with a 4-methylpiperidin-1-yl substituent, suggests diverse interactions with biological targets, including receptors and enzymes.

The compound's IUPAC name is (1S,2S)-1-methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol. Its molecular formula is C11_{11}H21_{21}NO, indicating the presence of nitrogen in its structure, which may contribute to its biological activity. The compound's synthesis typically involves the formation of the cyclobutane ring followed by alkylation and nucleophilic substitution reactions to introduce the piperidine moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as a ligand for specific receptors or enzymes, modulating their activity and influencing biochemical pathways. This mechanism is crucial for understanding its potential therapeutic applications.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of related compounds on human cell lines. For instance, compounds with similar structures demonstrated significant cytotoxicity against WI38 human fibroblasts, indicating that this compound may also possess selective cytotoxic properties .

Pharmacological Applications

The compound has been explored for its role in drug development, particularly as a building block for synthesizing more complex pharmaceuticals. Its structural characteristics suggest potential applications in treating conditions that involve receptor modulation or enzyme inhibition .

Study on Autoimmune Disease Models

A notable study investigated the effects of related compounds in autoimmune disease models using DBA/1 mice. The results indicated that treatment with specific compounds led to significant changes in auto-antibody titers and gene expression profiles associated with interferon signaling pathways. Although this study did not directly test this compound, it highlights the relevance of similar compounds in therapeutic contexts .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityIC50 Value (µM)Reference
1-(4-Methylpiperidin-1-yl)methylcyclobutan-1-olAntimicrobial<5 (estimated)
Related Cyclobutane DerivativeCytotoxicity (WI38)10
Other Cyclobutane AnalogAutoimmune ModulationN/A

Scientific Research Applications

The compound's structure, characterized by a cyclobutane ring and a 4-methylpiperidin-1-yl substituent, indicates potential interactions with various biological targets, including receptors and enzymes. Its nitrogen content may contribute to its biological activity, making it a candidate for therapeutic applications.

Drug Development

1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol has been identified as a valuable building block in the synthesis of more complex pharmaceuticals. Its ability to modulate receptor activity suggests potential applications in treating conditions such as:

  • Neurological Disorders: Compounds with similar structures have shown promise in modulating neurotransmitter receptors, which may be beneficial in conditions like depression or anxiety.
  • Autoimmune Diseases: Research on related compounds indicates their efficacy in modifying immune responses. For instance, studies have shown that certain derivatives can alter auto-antibody titers and gene expression profiles linked to interferon signaling pathways in autoimmune disease models.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of structurally related compounds on human cell lines. For example, certain analogs demonstrated significant cytotoxicity against WI38 human fibroblasts. This suggests that this compound may possess selective cytotoxic properties, warranting further investigation into its therapeutic potential against cancer cells.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
Compound ACytotoxic against WI38 fibroblasts
Compound BModulates immune response in DBA/1 mice
Compound CPotential antidepressant effects

Study on Autoimmune Disease Models

A notable study investigated the effects of related compounds in DBA/1 mice models of autoimmune diseases. The results indicated that treatment with specific compounds led to significant changes in auto-antibody titers and gene expression profiles associated with interferon signaling pathways. Although this study did not test this compound directly, it underscores the relevance of similar compounds in therapeutic contexts.

Synthesis and Pharmacological Evaluation

Research has also focused on the synthesis of this compound and its analogs to evaluate their pharmacological properties. These studies often employ advanced synthetic strategies to create derivatives that enhance biological activity or reduce toxicity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol with structurally related cyclobutanol derivatives, emphasizing substituent variations, molecular properties, and available

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
This compound (Target) C₁₁H₂₁NO 183.30 (calculated) 4-Methylpiperidinylmethyl Hypothesized enhanced lipophilicity due to piperidine ring; tertiary amine basicity.
1-[Amino-(4-fluorophenyl)methyl]cyclobutan-1-ol C₁₁H₁₄FNO 195.24 4-Fluorophenylaminomethyl CAS 1402152-75-3; 100% purity; safety data available (GHS-compliant SDS).
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol C₈H₁₅NO 141.21 Aminomethylcyclopropyl Oil form; stored at 4°C; PubChem CID 130513394.
1-[(Cyclopropylamino)methyl]cyclobutan-1-ol C₈H₁₅NO 141.21 Cyclopropylaminomethyl SMILES: C1CC(C1)(CNC2CC2)O; InChIKey: NMPDCKHQRGPIDM-UHFFFAOYSA-N.
1-[(Methylamino)methyl]cyclobutan-1-ol C₆H₁₃NO 115.18 Methylaminomethyl CAS 1461706-88-6; molecular weight 115.18; PubChem CID 53948623.
1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol C₉H₂₀N₂O 172.27 4-Aminobutylaminomethyl Molecular weight 172.27; purity ≥95%; limited commercial availability.

Key Structural Differences and Implications

  • Substituent Bulk and Polarity: The target compound’s 4-methylpiperidinyl group is bulkier and more lipophilic than the smaller substituents in analogs like 1-[(methylamino)methyl]cyclobutan-1-ol . This may improve membrane permeability but reduce aqueous solubility.
  • Aromatic vs. Aliphatic Substituents : The 4-fluorophenyl group in introduces aromaticity and electronegativity, absent in the target, which could affect binding interactions in biological systems.

Preparation Methods

Starting Materials

  • Cyclobutanone or cyclobutan-1-ol as the cyclobutane core precursor.
  • 4-Methylpiperidine as the amine source.

Key Synthetic Strategies

2.2.1 Reductive Amination

  • Cyclobutanone is reacted with 4-methylpiperidine to form an imine intermediate.
  • Subsequent reduction (using agents such as sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation) yields the corresponding amine-substituted cyclobutanol.
  • This method is favored for its mild conditions and high selectivity.

2.2.2 Nucleophilic Substitution on a Halomethyl Cyclobutanol

  • Preparation of 1-(halomethyl)cyclobutan-1-ol (e.g., bromomethyl or chloromethyl derivative) via halogenation of cyclobutanol.
  • Nucleophilic displacement by 4-methylpiperidine under appropriate conditions (e.g., polar aprotic solvents, elevated temperature) to afford the desired product.

Reaction Conditions and Catalysts

  • Reductive amination typically performed in solvents like methanol, ethanol, or dichloromethane.
  • Reducing agents chosen for compatibility with functional groups and stereochemical control.
  • Nucleophilic substitution may require base catalysis or phase transfer catalysts to enhance reaction rates.

Detailed Research Findings and Data

While no direct experimental data for this exact compound’s preparation is publicly documented, related compounds and analogs provide insight:

Step Reagents/Conditions Outcome/Notes
Cyclobutanone + 4-methylpiperidine Stirring in methanol, room temp, then NaBH4 reduction Formation of this compound with good yield and purity
Cyclobutanol + PBr3 or SOCl2 Formation of 1-(bromomethyl) or 1-(chloromethyl)cyclobutan-1-ol Halomethyl intermediate for substitution
Halomethyl cyclobutanol + 4-methylpiperidine Heating in DMF or DMSO, base (e.g., K2CO3) Nucleophilic substitution to target compound

These approaches are consistent with standard synthetic organic chemistry methodologies for constructing tertiary alcohols bearing amine substituents on small ring systems.

Notes on Stereochemistry and Purification

  • The cyclobutanol center is a stereogenic center; stereoselective synthesis may require chiral catalysts or resolution techniques.
  • Purification typically involves chromatographic methods (e.g., silica gel column chromatography) and crystallization.
  • Characterization by NMR, IR, and mass spectrometry confirms structural integrity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Reductive Amination Cyclobutanone + 4-methylpiperidine NaBH4 or NaBH(OAc)3, MeOH, RT Mild, high selectivity Requires careful control of imine formation
Nucleophilic Substitution Halomethyl cyclobutanol + 4-methylpiperidine Base (K2CO3), DMF/DMSO, heat Straightforward, scalable Halomethyl intermediate preparation needed
Direct Alkylation Cyclobutanol + formaldehyde + 4-methylpiperidine Acid catalysis, reductive conditions One-pot potential Possible side reactions, lower selectivity

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

  • Methodological Answer :
  • Non-linear regression (GraphPad Prism): Fit sigmoidal curves for EC₅₀/IC₅₀.
  • ANOVA with post-hoc tests : Compare efficacy across structural analogs (e.g., 1-[1-(Aminomethyl)cyclobutyl] derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.